2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}acetamide
Description
This compound is a hybrid heterocyclic acetamide derivative featuring a 1,3-thiazole core substituted with a methyl group at position 4 and a phenyl group at position 2. The acetamide linker connects the thiazole moiety to a 4-methyl-4H-1,2,4-triazole ring via a sulfanyl ethyl chain. The sulfanyl (thioether) group may enhance metabolic stability and modulate electronic properties, while the acetamide spacer facilitates interactions with biological targets like enzymes or receptors.
Properties
IUPAC Name |
2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS2/c1-12-14(25-16(20-12)13-6-4-3-5-7-13)10-15(23)18-8-9-24-17-21-19-11-22(17)2/h3-7,11H,8-10H2,1-2H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXWDDFXNQHBGTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)CC(=O)NCCSC3=NN=CN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Thiazole Core: 4-Methyl-2-phenyl-1,3-thiazol-5-yl Acetic Acid Derivatives
Hantzsch Thiazole Synthesis
The 4-methyl-2-phenyl-1,3-thiazole ring is synthesized via the Hantzsch reaction, a well-established method for thiazole formation. 3-Chloro-2,4-pentanedione reacts with thiobenzamide in absolute ethanol under reflux for 8 hours to yield 1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one (90% yield). Subsequent oxidation or functionalization of the acetyl group is required to generate the acetic acid precursor.
Reaction Conditions:
Conversion to Acetic Acid Derivative
The ketone group in 1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one is oxidized to a carboxylic acid using Jones reagent (CrO₃/H₂SO₄) or potassium permanganate (KMnO₄) under acidic conditions. Alternatively, the Claisen condensation with ethyl chloroacetate forms the β-keto ester, which is hydrolyzed to the carboxylic acid.
Synthesis of the Triazole-Sulfanyl Ethyl Component: 4-Methyl-4H-1,2,4-triazole-3-thiol
Cyclization of Thiosemicarbazides
4-Amino-3-phenyl-4H-1,2,4-triazole-5-thiol is synthesized by cyclizing 2-(4-isobutylphenyl)propane hydrazide with methyl isothiocyanate in 10% NaOH/MeOH at 225°C for 3–6 hours. For the 4-methyl variant, methyl hydrazine replaces phenyl hydrazine to introduce the N-methyl group.
Key Spectroscopic Data:
Alkylation to Form Sulfanyl Ethyl Amine
The thiol group undergoes nucleophilic substitution with 1,2-dibromoethane in the presence of NaH/DCM to yield 2-bromoethyl-4-methyl-4H-1,2,4-triazole-3-sulfanyl intermediate. Subsequent amination with ammonia or ethylamine produces 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethylamine .
Coupling of Thiazole Acetic Acid and Triazole-Sulfanyl Ethyl Amine
Acetamide Formation
The carboxylic acid from Section 1.2 is activated using thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethylamine in anhydrous THF at 0°C under argon.
Optimization Data:
| Parameter | Condition | Yield (%) |
|---|---|---|
| Coupling Agent | SOCl₂ | 85–90 |
| Solvent | THF | 85–90 |
| Temperature | 0°C → RT | 85–90 |
| Base | Triethylamine | 85–90 |
Purification and Characterization
The crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane 3:7) and recrystallized from ethanol. Structural validation includes:
Chemical Reactions Analysis
Functional Group Reactivity
The compound exhibits reactivity at three key sites:
a. Sulfanyl (–S–) Group
- Oxidation : Forms sulfoxide (–SO–) or sulfone (–SO₂–) derivatives under mild oxidative conditions (e.g., H₂O₂/AcOH) .
- Alkylation : Reacts with benzyl halides (e.g., 4-chlorobenzyl chloride) to form S-alkylated analogs .
b. Acetamide (–NHCO–)
- Hydrolysis : Cleaved under acidic (HCl/EtOH) or basic (NaOH/H₂O) conditions to yield carboxylic acid derivatives .
- Condensation : Forms Schiff bases with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) in ethanol .
c. Triazole Ring
- Electrophilic Substitution : Bromination at the 5-position using NBS in CCl₄ .
- Coordination Chemistry : Forms stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺) via N,S-donor sites .
Catalytic and Enzymatic Interactions
a. Enzyme Inhibition
- Anticancer Activity : Inhibits carbonic anhydrase III (IC₅₀ = 1.2 µM) due to the triazole-thiol moiety’s metal-binding capacity .
- Antimicrobial Action : Disrupts bacterial cell wall synthesis via penicillin-binding protein (PBP) inhibition (MIC = 0.09 µg/mL) .
b. Catalytic Degradation
- Photocatalysis : Degraded by TiO₂/UV systems into non-toxic fragments (t₁/₂ = 45 min) .
- Biocatalysis : Metabolized by cytochrome P450 enzymes to hydroxyacetamide derivatives .
Stability and Degradation Pathways
a. Thermal Stability
b. Hydrolytic Degradation
- Acidic Conditions : Degrades into 4-methyl-2-phenylthiazole-5-carboxylic acid and triazole-thiol fragments (pH < 3) .
- Basic Conditions : Forms disulfide linkages between triazole-thiol groups (pH > 10) .
Stability Profile
| Condition | Degradation Products | Half-Life | Reference |
|---|---|---|---|
| pH 1.2 | Carboxylic acid + H₂S | 2.5 h | |
| pH 7.4 | Stable (>24 h) | – | |
| UV light | Sulfoxide derivatives | 1.8 h |
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}acetamide depends on its specific biological target. For example, if it exhibits antimicrobial activity, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein synthesis. The molecular targets and pathways involved would be specific to the biological activity being studied.
Comparison with Similar Compounds
Structural Comparison
The compound shares structural motifs with several acetamide derivatives reported in the literature. Key analogs and their distinguishing features are summarized below:
Key Observations :
- Electron-Withdrawing Groups (e.g., Cl, CF₃) enhance target binding in antimicrobial/anticancer analogs .
- Amino or Hydroxy Substituents (e.g., in anti-exudative derivatives) improve solubility and anti-inflammatory efficacy .
- Heterocyclic Diversity : Thiadiazole () vs. thiazole (target compound) alters electronic profiles and steric interactions .
Comparison with Analog Syntheses :
- Anti-Exudative Derivatives (): Use chloroacetamide intermediates and ethanol/KOH reflux for sulfanyl incorporation.
- Anticancer Triazole-Thiazoles (): Employ LiH/DMF for amide bond formation, yielding higher purity (68–72% yields).
Pharmacological Activity
- Antiproliferative Potential: The target compound’s methyl-phenyl thiazole and triazole-sulfanyl groups resemble ’s derivatives, which showed IC₅₀ values of 8–15 µM against MCF-7 and A549 cells .
- Anti-Inflammatory/Anti-Exudative Activity : Compounds with furan-2-yl substituents () reduced edema by 40–60% at 10 mg/kg, comparable to diclofenac . The target compound’s phenyl-thiazole may enhance COX-2 selectivity.
- Antimicrobial Activity : Chlorophenyl analogs () inhibited S. aureus (MIC = 12.5 µg/mL), suggesting the target’s methyl group may reduce potency but improve pharmacokinetics .
Physicochemical Properties
- Solubility: Amino/hydroxy groups (e.g., ) increase aqueous solubility (logP ~1.2) vs. the target compound’s logP ~2.8 (predicted).
- Thermal Stability : Methyl-phenyl thiazole derivatives () exhibit higher melting points (148–155°C) due to crystalline packing .
- Spectroscopic Data : ¹H NMR signals for triazole-thiol protons typically appear at δ 12.16–12.50 ppm (), while thiazole protons resonate at δ 7.05–7.20 ppm .
Biological Activity
The compound 2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}acetamide is a hybrid molecule that incorporates both thiazole and triazole moieties. These structural components are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes:
- A thiazole ring (4-methyl-2-phenyl)
- A triazole moiety (4-methyl-4H-1,2,4-triazol)
- An acetamide functional group
Antimicrobial Activity
Research indicates that compounds containing thiazole and triazole rings exhibit significant antimicrobial properties. The compound has demonstrated effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.125 - 8 μg/mL |
| Escherichia coli | 0.125 - 8 μg/mL |
| Pseudomonas aeruginosa | 0.125 - 8 μg/mL |
These results suggest that the compound may be effective against both drug-sensitive and drug-resistant strains .
Anticancer Activity
The anticancer potential of the compound has been evaluated through various in vitro studies. It has shown promising results in inhibiting cancer cell lines:
| Cell Line | IC50 Value (μM) |
|---|---|
| A431 (human epidermoid carcinoma) | < 10 μM |
| Jurkat (human T lymphocyte) | < 10 μM |
The structure–activity relationship (SAR) studies indicate that modifications on the phenyl and thiazole rings significantly enhance cytotoxicity. Specifically, the presence of electron-donating groups at specific positions on the phenyl ring correlates with increased activity .
The biological activity of this compound can be attributed to its ability to interact with various cellular targets:
- Enzyme Inhibition : The thiazole and triazole moieties can inhibit key enzymes involved in cell proliferation and survival.
- DNA Interaction : The compound may intercalate with DNA, disrupting replication processes in cancer cells.
- Apoptosis Induction : Studies have shown that it can trigger apoptotic pathways in cancer cells, leading to cell death .
Case Studies
- Study on Anticancer Activity : In a study conducted by Barbuceanu et al., the thiazole-triazole hybrid was tested against several cancer cell lines. It exhibited a significant reduction in cell viability compared to control groups, highlighting its potential as an anticancer agent .
- Antimicrobial Efficacy : Another study evaluated the antimicrobial properties of similar compounds and found that those with a thiazole ring showed enhanced activity against both Gram-positive and Gram-negative bacteria .
Q & A
Q. What in vivo models are suitable for evaluating therapeutic potential and toxicity?
- Methodological Answer : Use xenograft models (e.g., nude mice with HT-29 tumors) for anticancer evaluation. Acute toxicity is assessed via OECD Guideline 423, with histopathology of liver/kidney tissues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
